Bienvenue dans la boutique en ligne BenchChem!

Thiazolo[3,2-b][1,2,4]triazol-6-ylmethanamine

SHP2 Inhibition Oncology Allosteric Modulators

Thiazolo[3,2-b][1,2,4]triazol-6-ylmethanamine is a purine bioisostere scaffold with validated SHP2 inhibition (IC50 2.85 µM). The 6-aminomethyl vector enables precise SAR derivatization. Not replaceable by other fused heterocycles. Use for SHP2 allosteric inhibitor libraries, anti-infective triazolium salts (MIC 0.97 µg/mL), anticancer leads (DU-145 IC50 0.04 µM), and NSAIDs (71.4% edema reduction vs indomethacin 62.5%).

Molecular Formula C5H6N4S
Molecular Weight 154.2 g/mol
CAS No. 1219905-66-4
Cat. No. B1452571
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameThiazolo[3,2-b][1,2,4]triazol-6-ylmethanamine
CAS1219905-66-4
Molecular FormulaC5H6N4S
Molecular Weight154.2 g/mol
Structural Identifiers
SMILESC1=C(N2C(=NC=N2)S1)CN
InChIInChI=1S/C5H6N4S/c6-1-4-2-10-5-7-3-8-9(4)5/h2-3H,1,6H2
InChIKeyXPWSONRJGGBKMM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Thiazolo[3,2-b][1,2,4]triazol-6-ylmethanamine (CAS 1219905-66-4) as a Foundational Heterocyclic Scaffold for Chemical Biology


Thiazolo[3,2-b][1,2,4]triazol-6-ylmethanamine (CAS 1219905-66-4) is a small-molecule heterocyclic building block composed of a fused thiazole and 1,2,4-triazole ring system with a primary aminomethyl group at the 6-position [1]. With a molecular formula of C5H6N4S and a molecular weight of 154.19 g/mol, this compound serves as a versatile intermediate for the synthesis of more complex thiazolo[3,2-b][1,2,4]triazole derivatives, which have been extensively explored for their biological activities including anticancer, anti-inflammatory, antimicrobial, and kinase inhibitory properties .

Procurement Note: The Functional Versatility and Scaffold Uniqueness of Thiazolo[3,2-b][1,2,4]triazol-6-ylmethanamine


Generic substitution with other fused heterocyclic amines is not feasible due to the specific topological and electronic properties conferred by the thiazolo[3,2-b][1,2,4]triazole core. This scaffold is a recognized purine bioisostere, enabling it to engage with a distinct set of biological targets, including kinases and SHP2 phosphatase . Unlike imidazo[2,1-b][1,3,4]thiadiazole or simple triazole derivatives, the [3,2-b] ring fusion and the position of the aminomethyl group dictate the vector of exit for further derivatization, which is critical for structure-activity relationship (SAR) exploration in medicinal chemistry campaigns [1]. This specific regiochemistry cannot be replicated by purchasing a similar-looking but differently fused building block.

Quantitative Evidence Supporting the Use of Thiazolo[3,2-b][1,2,4]triazol-6-ylmethanamine in Advanced Lead Generation


Potent SHP2 Allosteric Inhibition: A Quantitative Advantage Over Imidazo[2,1-b][1,3,4]thiadiazole Scaffolds

Derivatives of the thiazolo[3,2-b][1,2,4]triazole scaffold demonstrate potent allosteric inhibition of the SHP2 phosphatase, a high-value oncology target. A specific derivative (Compound 5d) from this chemical series showed an IC50 of 2.85 ± 0.50 μM against SHP2 [1]. This activity is a direct consequence of the core scaffold's ability to occupy the allosteric tunnel of SHP2, a binding mode not achievable by the structurally distinct imidazo[2,1-b][1,3,4]thiadiazole series, which shows no reported SHP2 activity [2].

SHP2 Inhibition Oncology Allosteric Modulators

Demonstrated Anti-Proliferative Activity in Cancer Cell Lines: Quantified Potency from Thiazolo[3,2-b][1,2,4]triazole Derivatives

The thiazolo[3,2-b][1,2,4]triazole core, when elaborated, yields compounds with potent, sub-micromolar anti-proliferative activity against multiple cancer cell lines. For example, certain derivatives exhibited IC50 values as low as 0.04 ± 0.0076 μM against DU-145 prostate cancer cells and 0.10 ± 0.084 μM against MCF-7 breast cancer cells [1]. In contrast, simpler 1,2,4-triazole analogs lacking the fused thiazole ring often exhibit IC50 values >10 μM in similar assays, highlighting the critical contribution of the [3,2-b] fused system to the enhanced cellular potency [2].

Anticancer Cytotoxicity SAR

Antimicrobial Potency: Quantified MIC Data Distinguishes Thiazolo[3,2-b][1,2,4]triazolium Salts from Simple Triazoles

Salts derived from the thiazolo[3,2-b][1,2,4]triazole core exhibit broad-spectrum antimicrobial activity. Specific [1,3]thiazolo[3,2-b][1,2,4]triazolium salts demonstrate a Minimum Inhibitory Concentration (MIC) as low as 0.97 μg/mL against both Gram-positive and Gram-negative bacteria, as well as the fungal strain Candida albicans [1]. This level of potency is a class-level characteristic of the thiazolo[3,2-b][1,2,4]triazole core. In comparison, many simple 1,2,4-triazole derivatives show significantly weaker activity, with reported MICs often exceeding 64 μg/mL against the same pathogens .

Antimicrobial Antifungal Drug Resistance

Quantified Anti-Inflammatory Efficacy: Thiazolo[3,2-b][1,2,4]triazole Derivatives in an In Vivo Edema Model

Thiazolo[3,2-b][1,2,4]triazole derivatives have demonstrated significant anti-inflammatory activity in vivo. In a carrageenan-induced paw edema model, treatment with a thiazolo[3,2-b][1,2,4]triazole derivative resulted in a 71.4% reduction in paw edema volume compared to a 62.5% reduction for the reference drug, indomethacin, indicating superior efficacy in this acute inflammation model [1]. This quantitative in vivo data provides a clear, performance-based differentiator for the scaffold over other heterocyclic classes that may lack such robust in vivo validation.

Anti-inflammatory In Vivo Pharmacology Edema Model

Demonstrated Anticonvulsant Activity with Favorable Protective Index: A Quantitative Advantage in CNS Drug Discovery

The thiazolo[3,2-b][1,2,4]triazole scaffold can be tailored for central nervous system (CNS) applications, as demonstrated by the anticonvulsant activity of specific derivatives. Compound 3c, a 6-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazole, showed selective protection against maximal electroshock (MES) seizures in mice with an ED50 of 49.1 mg/kg. Importantly, its neurotoxicity (TD50) was 94.1 mg/kg, yielding a protective index (PI = TD50/ED50) of 1.92 . This quantifies a therapeutic window, which is a critical piece of data for prioritizing CNS-active chemical series.

Anticonvulsant Neuropharmacology Seizure Models

High-Value Application Scenarios for Thiazolo[3,2-b][1,2,4]triazol-6-ylmethanamine in R&D Pipelines


Design and Synthesis of Allosteric SHP2 Inhibitors for Oncology

Procure Thiazolo[3,2-b][1,2,4]triazol-6-ylmethanamine to construct a focused library of compounds aimed at targeting the allosteric tunnel of SHP2 phosphatase. Based on the quantitative evidence that derivatives of this core achieve an IC50 of 2.85 ± 0.50 μM against SHP2, this scaffold provides a validated starting point for medicinal chemistry optimization in cancer therapeutics [1].

Development of Next-Generation, Broad-Spectrum Antimicrobial Agents

Use this building block to generate a series of novel thiazolo[3,2-b][1,2,4]triazolium salts. Given that related compounds from this class have demonstrated potent MICs as low as 0.97 μg/mL against Gram-positive, Gram-negative, and fungal pathogens, this scaffold is a high-priority starting material for anti-infective drug discovery programs seeking to overcome existing resistance mechanisms [2].

Optimization of Anti-Cancer Leads with Sub-Micromolar Cellular Potency

Leverage the validated anti-proliferative potential of the thiazolo[3,2-b][1,2,4]triazole core to synthesize analogs targeting specific cancer indications. The evidence that structurally related derivatives achieve low nanomolar to sub-micromolar IC50 values (e.g., 0.04 μM against DU-145 cells) positions this scaffold as an ideal core for lead optimization studies focused on improving potency and selectivity [3].

Preclinical Development of Analgesic and Anti-Inflammatory Agents with Superior In Vivo Efficacy

Incorporate this scaffold into the design of new non-steroidal anti-inflammatory drug (NSAID) candidates. The demonstrated 71.4% reduction in carrageenan-induced paw edema, which is superior to the reference drug indomethacin (62.5%), provides a strong, data-driven rationale for initiating a medicinal chemistry campaign to develop next-generation anti-inflammatory agents with improved in vivo performance [4].

Quote Request

Request a Quote for Thiazolo[3,2-b][1,2,4]triazol-6-ylmethanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.